![molecular formula C17H17N3OS B2525019 3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one CAS No. 860784-41-4](/img/structure/B2525019.png)
3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one is a chemically synthesized molecule that appears to be related to a class of compounds that include piperidine and thiazole moieties. These structural features are often found in molecules with potential pharmacological activities. The piperidine ring is a common element in many drug molecules, and its incorporation into various structures has been extensively studied for the development of new therapeutic agents .
Synthesis Analysis
While the specific synthesis of 3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one is not detailed in the provided papers, the synthesis of related compounds involves the formation of piperidine and thiazole rings. For instance, the synthesis of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one involves the formation of a central piperidinone ring, which adopts a chair conformation, and the attachment of thiazole rings at specific positions . The synthetic strategies for incorporating fluorine into piperidine and piperazine derivatives, as mentioned in the second paper, could be relevant for modifying the properties of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the first paper, shows that the central piperidinone ring can adopt a stable chair conformation. The thiazole rings attached to this central ring are inclined at significant angles, which could influence the overall molecular geometry and, consequently, the interaction with biological targets . The dihedral angles and the conformation of these rings are crucial for the binding affinity and selectivity of the compound to its receptors.
Chemical Reactions Analysis
The chemical reactions involving compounds with piperidine and thiazole structures can be complex due to the presence of multiple reactive sites. The fluorination of piperidine derivatives, as discussed in the second paper, is an example of a chemical modification that can be performed to alter the compound's properties, such as pKa, which in turn can affect pharmacokinetic profiles . These reactions are essential for the development of compounds with improved efficacy and bioavailability.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided, but can be inferred from related structures. The crystal structure of the related compound shows that molecules can form hydrogen bonds, which could be indicative of the compound's solubility and crystallinity . The introduction of fluorine atoms into the structure, as seen in the second paper, can significantly reduce the basicity of the compound, which is a critical factor in its absorption and bioavailability . These properties are essential for the development of a compound as a potential therapeutic agent.
Scientific Research Applications
Enzyme Inhibition and Drug Metabolism
The compound and its related structures have been examined for their role in inhibiting cytochrome P450 isoforms, which are critical for drug metabolism. Understanding the selectivity and potency of these inhibitors is essential for predicting drug-drug interactions when multiple drugs are administered. For example, compounds with specific inhibitory effects on CYP isoforms can help elucidate the metabolism pathways of various drugs, aiding in the development of safer pharmaceuticals (Khojasteh et al., 2011).
Pharmacological Potential
Research into the pharmacological applications of compounds like "3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one" has highlighted their potential in treating various diseases. For instance, dipeptidyl peptidase IV (DPP IV) inhibitors, which may include structurally related compounds, have shown promise as antidiabetic drugs by preventing the degradation of incretin hormones, thus promoting insulin secretion (Mendieta, Tarragó, & Giralt, 2011).
Safety And Hazards
Future Directions
While specific future directions for this compound could not be found, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities4. This suggests that further research and development could lead to new applications for this compound and similar indole derivatives.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
(3Z)-3-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16-14(13-6-2-3-7-15(13)19-16)10-12-11-18-17(22-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWVVIDPHHJAQI-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=C3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC=C(S2)/C=C\3/C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)
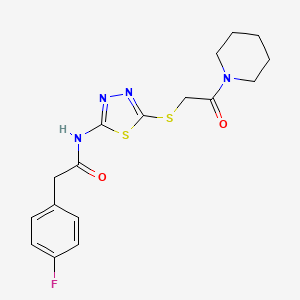
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2524938.png)

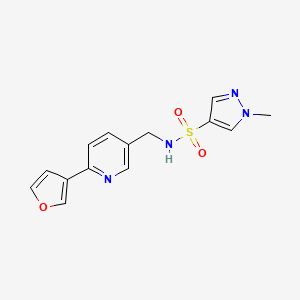
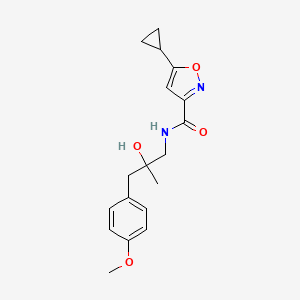
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2524944.png)
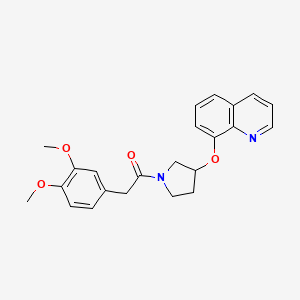
![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)
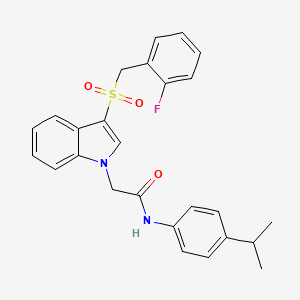
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)